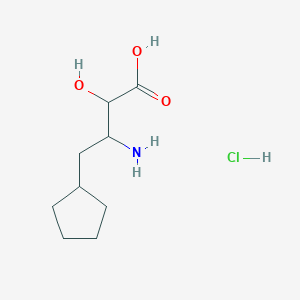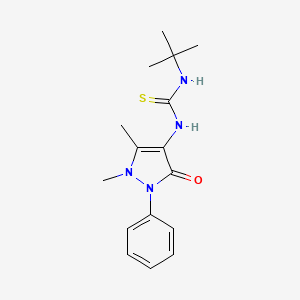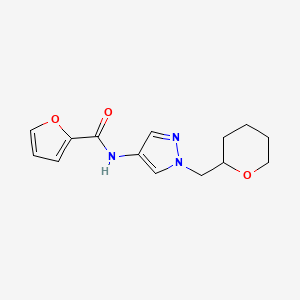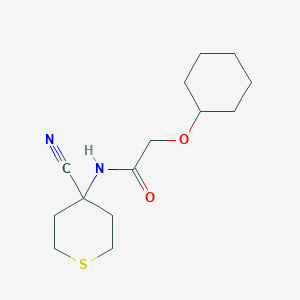
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol often involves base-catalyzed Claisen-Schmidt condensation reactions. For example, the synthesis of chalcone derivatives, which share structural similarities with (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol, is carried out by reacting substituted acetophenones with aldehydes in the presence of a base (Salian et al., 2018). This method showcases the foundational chemistry used to synthesize structurally related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol has been elucidated through X-ray diffraction studies. Such analyses reveal details about dihedral angles, intramolecular hydrogen bonding, and intermolecular interactions, such as C-H⋯O and C-F⋯π interactions, which are critical for understanding the molecular conformation and stability (Salian et al., 2018).
Chemical Reactions and Properties
Research on the chemical reactions and properties of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol and related compounds often focuses on their reactivity in various organic synthesis contexts. For instance, compounds with similar structural frameworks undergo nucleophilic substitutions and cyclization reactions, highlighting the versatility of these compounds in synthetic chemistry (Houghton et al., 1980).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Pharmacokinetics
Pharmacokinetic studies of designer stimulants, such as 3-fluorophenmetrazine, a derivative related to phenmetrazine, highlight the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) of fluorinated compounds. These studies provide crucial data for interpreting forensic and clinical cases, contributing to the development of therapeutic agents and understanding their metabolic pathways (Grumann et al., 2019).
Molecular Logic Systems and Fluorescence Sensing
The development of molecular logic systems utilizing fluorophores demonstrates the application of fluorinated compounds in creating sensors for detecting specific ions. Compounds like 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one showcase the potential of fluorinated molecules in sensing applications, where changes in fluorescence can indicate the presence of certain substances (Zhang et al., 2008).
Antimicrobial and Antiradical Activity
Research on the synthesis and evaluation of novel fluorophenyl derivatives for their antimicrobial activity points towards the potential of these compounds in addressing microbial resistance. The exploration of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol and related structures could lead to the development of new antimicrobial agents with specific activity profiles (Nagamani et al., 2018).
Material Science and Chemical Synthesis
The synthesis and characterization of fluorinated compounds extend to material science, where their properties can influence the development of new materials. For instance, the study of crystal structures and computational analyses of fluorophenyl derivatives aids in understanding their physical and chemical properties, which can be crucial for designing materials with specific functionalities (Meenatchi et al., 2015).
Eigenschaften
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHNVFEOLPHQH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)


![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)
